molecular formula C29H31Cl2N5O B13785575 Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- CAS No. 69837-10-1

Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)-

Cat. No.: B13785575
CAS No.: 69837-10-1
M. Wt: 536.5 g/mol
InChI Key: QPBOLGKUCZUGLH-UHFFFAOYSA-N
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Description

Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- is a complex organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antitumor agents. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- typically involves multi-step organic reactions. The process may start with the formation of the acridine core, followed by the introduction of the carboxaldehyde group at the 4-position. Subsequent steps involve the addition of dimethylamino groups at the 3 and 6 positions and the attachment of the bis(2-chloroethyl)amino phenyl group through an iminomethyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group.

    Reduction: Reduction reactions may target the iminomethyl linkage or the carboxaldehyde group.

    Substitution: The dimethylamino groups and the bis(2-chloroethyl)amino phenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.

Medicine

Medically, this compound could be explored for its potential antitumor properties, given the known activity of acridine derivatives against cancer cells.

Industry

In the industrial sector, this compound may find applications in the development of dyes, given the chromophoric nature of the acridine core.

Mechanism of Action

The mechanism of action of Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- likely involves intercalation into DNA, disrupting the replication process and leading to cell death. The bis(2-chloroethyl)amino group may also contribute to its cytotoxic effects by forming cross-links with DNA.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Amsacrine: An antitumor agent that intercalates into DNA and inhibits topoisomerase II.

    Proflavine: Another acridine derivative with antibacterial properties.

Uniqueness

What sets Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.

Properties

CAS No.

69837-10-1

Molecular Formula

C29H31Cl2N5O

Molecular Weight

536.5 g/mol

IUPAC Name

5-[[4-[bis(2-chloroethyl)amino]phenyl]iminomethyl]-3,6-bis(dimethylamino)acridine-4-carbaldehyde

InChI

InChI=1S/C29H31Cl2N5O/c1-34(2)26-11-5-20-17-21-6-12-27(35(3)4)25(19-37)29(21)33-28(20)24(26)18-32-22-7-9-23(10-8-22)36(15-13-30)16-14-31/h5-12,17-19H,13-16H2,1-4H3

InChI Key

QPBOLGKUCZUGLH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=NC3=C(C=CC(=C3C=O)N(C)C)C=C2C=C1)C=NC4=CC=C(C=C4)N(CCCl)CCCl

Origin of Product

United States

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